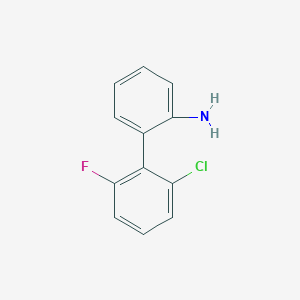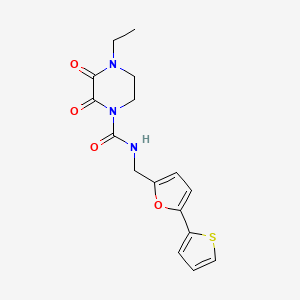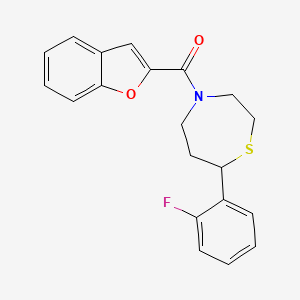
2-(2-Chloro-6-fluorophenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-Chloro-6-fluorophenyl)aniline” is a chemical compound with the molecular formula C6H5ClFN . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the reaction of nitrobenzene with diethyl malonate followed by decarboxylation in the presence of LiCl . Another method involves the use of aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a biphenyl group with chlorine and fluorine substituents at the 2’ and 6’ positions, respectively, and an amine group at the 2 position . The molecular weight of the compound is 221.66 .Chemical Reactions Analysis
The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate, is one of the key reactions involving "this compound" . This reaction can lead to the formation of various linkages, including C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, and C–S .科学的研究の応用
Synthesis and Structural Properties
- Synthetic Routes and Structural Insights : The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, leading to the formation of respective 2,2,2-trichloroethylidene anilines. This synthetic route is notable for exploring the conformation of the products through high-resolution magnetic resonance spectra and ab initio calculations, demonstrating the potential utility of chloro-fluoroaniline derivatives in generating structurally diverse compounds with specific properties (Issac & Tierney, 1996).
Environmental Impact and Toxicology
- Genotoxic Activities and Carcinogenicity : Research on aniline and its metabolites, including chloro-fluoroaniline derivatives, has focused on their genotoxic potential and relationship to carcinogenicity. Despite the heterogeneity of data, most studies indicate a lack of gene mutation potential for aniline, with attention drawn to its metabolites' potential for chromosomal damage in vitro and in vivo at high doses. This suggests the significance of understanding the environmental and health impacts of such compounds (Bomhard & Herbold, 2005).
Fluorophores and Molecular Imaging
- Fluorophores for Cancer Diagnosis : The use of fluorophores, potentially including derivatives of 2-(2-Chloro-6-fluorophenyl)aniline, for in vivo cancer diagnosis highlights the importance of understanding their toxicity. The research underscores the necessity for safety evaluations before clinical applications, reflecting on the broader implications for developing diagnostic tools (Alford et al., 2009).
Fluorinated Compounds in Environmental Safety
- Environmental Distribution and Health Risks of Fluorinated Alternatives : Studies on PFAS alternatives, including fluorinated ether compounds, have shown they possess systemic multi-organ toxicities, underscoring the environmental and health risks associated with fluorinated compounds. This research emphasizes the critical need for further toxicological studies on such chemicals, highlighting the potential relevance of studying this compound derivatives for environmental safety (Wang et al., 2019).
作用機序
While the specific mechanism of action for “2-(2-Chloro-6-fluorophenyl)aniline” is not mentioned in the retrieved sources, compounds similar to it have been found to exhibit various pharmacological effects. For instance, pyrimidines, which can be synthesized from diazonium salts (a key intermediate in the Sandmeyer reaction), have been found to exhibit anti-inflammatory effects .
Safety and Hazards
将来の方向性
While specific future directions for “2-(2-Chloro-6-fluorophenyl)aniline” are not mentioned in the retrieved sources, the ongoing research in the field of organic synthesis and the development of new and efficient protocols for reactions like the Sandmeyer reaction suggest potential avenues for future research .
特性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIVBFAGWPVUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2822569.png)
![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)

![4-{1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine-3-carbonitrile](/img/structure/B2822574.png)
![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)
![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)


![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)
![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(thiomorpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2822586.png)
![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)

